molecular formula C9H12N2O2 B15222972 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one

5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one

Cat. No.: B15222972
M. Wt: 180.20 g/mol
InChI Key: ZWSHRLIYBBOYMC-APPZFPTMSA-N
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Description

5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridinone core attached to an aminotetrahydrofuran moiety, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tetrahydrofuran ring, followed by the introduction of the amino group and the pyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one has been explored for its applications in various scientific fields:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound’s properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminotetrahydrofuran derivatives and pyridinone-based molecules. Examples are:

  • 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-4(1H)-one
  • 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-3(1H)-one

Uniqueness

What sets 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one apart is its specific stereochemistry and the unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-[(2S,3R)-3-aminooxolan-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C9H12N2O2/c10-7-3-4-13-9(7)6-1-2-8(12)11-5-6/h1-2,5,7,9H,3-4,10H2,(H,11,12)/t7-,9+/m1/s1

InChI Key

ZWSHRLIYBBOYMC-APPZFPTMSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CNC(=O)C=C2

Canonical SMILES

C1COC(C1N)C2=CNC(=O)C=C2

Origin of Product

United States

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